N-(2,4-DIMETHOXYPHENYL)-N'-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of two methoxy groups attached to the phenyl rings and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE typically involves the reaction of 2,4-dimethoxybenzoyl chloride with 4-methoxybenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The amide bond can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,4-DIMETHOXYPHENYL)-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE exerts its effects involves interactions with specific molecular targets. The methoxy groups and amide bond play crucial roles in its binding affinity and reactivity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DIMETHOXYPHENYL)-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE can be compared with other amides such as:
- N-(2,4-DIMETHOXYPHENYL)-N’-[(4-HYDROXYPHENYL)METHYL]ETHANEDIAMIDE
- N-(2,4-DIMETHOXYPHENYL)-N’-[(4-CHLOROPHENYL)METHYL]ETHANEDIAMIDE
Uniqueness
The presence of methoxy groups in N-(2,4-DIMETHOXYPHENYL)-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, binding affinity, and overall chemical behavior.
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-13-6-4-12(5-7-13)11-19-17(21)18(22)20-15-9-8-14(24-2)10-16(15)25-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGRLZMZNBFRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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